![molecular formula C6H11NO4 B13464086 Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)](/img/structure/B13464086.png)
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is a chemical compound with the molecular formula C6H11NO4. It is a derivative of glycine, an amino acid, and is characterized by the presence of a methyl ester group. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) typically involves the esterification of glycine with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) involves similar steps but on a larger scale. The process may include additional purification steps such as distillation or chromatography to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the ester group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Glycine and methanol.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
科学研究应用
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of amino acid metabolism and protein synthesis.
Medicine: As a potential therapeutic agent due to its structural similarity to glycine.
Industry: In the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to glycine, which is an important neurotransmitter and a building block for proteins. The compound may also interact with enzymes involved in amino acid metabolism, influencing their activity and function.
相似化合物的比较
Similar Compounds
Glycine: The parent amino acid from which Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is derived.
Alanine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester: A similar compound with an alanine backbone instead of glycine.
Serine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester: Another similar compound with a serine backbone.
Uniqueness
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is unique due to its specific structure, which combines the properties of glycine with the reactivity of an ester group. This makes it a versatile compound for various chemical reactions and research applications.
属性
分子式 |
C6H11NO4 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
methyl 2-[[(2R)-2-hydroxypropanoyl]amino]acetate |
InChI |
InChI=1S/C6H11NO4/c1-4(8)6(10)7-3-5(9)11-2/h4,8H,3H2,1-2H3,(H,7,10)/t4-/m1/s1 |
InChI 键 |
UVXPEBUDYTWIPG-SCSAIBSYSA-N |
手性 SMILES |
C[C@H](C(=O)NCC(=O)OC)O |
规范 SMILES |
CC(C(=O)NCC(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


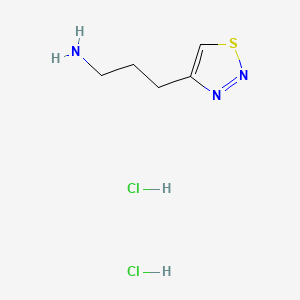
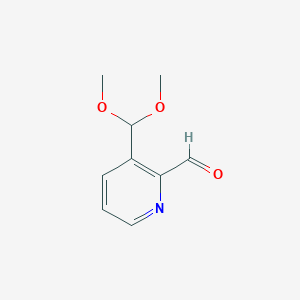
![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)
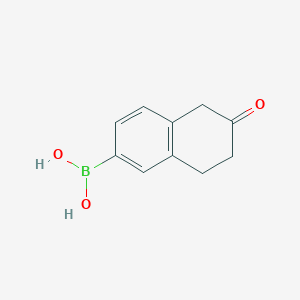
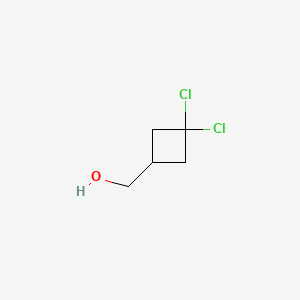
![methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13464037.png)
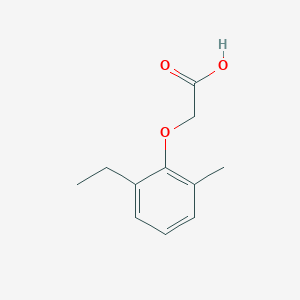
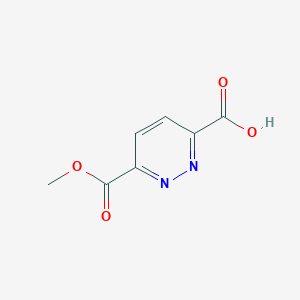
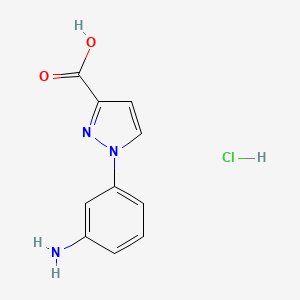
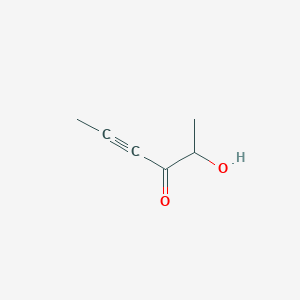

![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)
![3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13464078.png)
